molecular formula C9H9N3O2S B083708 1-Tosyl-1H-1,2,4-triazole CAS No. 13578-51-3

1-Tosyl-1H-1,2,4-triazole

Cat. No.: B083708
CAS No.: 13578-51-3
M. Wt: 223.25 g/mol
InChI Key: GFWABQNSSIQCLB-UHFFFAOYSA-N
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Description

1-Tosyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Tosyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by data from various studies.

Chemical Structure and Synthesis

This compound is synthesized through reactions involving tosyl hydrazine and appropriate reagents that facilitate the formation of the triazole ring. The compound's structure features a tosyl group that enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . The results from these studies are summarized in Table 1.

CompoundCytokine Inhibition (%)Effective Concentration (µg/mL)
This compound44-60% TNF-α50
Derivative 3a50% TNF-α50
Derivative 3c60% TNF-α50

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies report effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's derivatives have shown varying degrees of antibacterial activity, with some exhibiting MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Bacillus subtilis8High

Anticancer Potential

Molecular docking studies suggest that this compound may act as an inhibitor in breast cancer models. The compound is believed to interact with key proteins involved in cancer cell proliferation . Further experimental validation is necessary to confirm its efficacy as an anticancer agent.

Case Studies

Several studies highlight the biological activity of triazole derivatives:

  • Inflammatory Response Modulation : In a study assessing the effects of triazole derivatives on cytokine release in PBMCs, compounds like derivatives 3a and 3c were found to significantly reduce TNF-α levels without inducing toxicity at concentrations up to 100 µg/mL .
  • Antimicrobial Efficacy : A comparative analysis of various triazole derivatives revealed that certain substitutions on the triazole ring enhance antibacterial activity against resistant strains of bacteria. For instance, modifications leading to increased hydrophobicity were correlated with improved efficacy .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-10-6-11-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWABQNSSIQCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393134
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13578-51-3
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Toluenesulfonyl)-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 1-Tosyl-1H-1,2,4-triazole?

A: this compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. The unit cell dimensions are as follows: a = 7.541(4)Å, b = 17.958(8)Å, c = 8.091(4)Å, and β = 111.16(4)°. Each unit cell contains four molecules (Z = 4). [] You can find a visual representation of the crystal structure in the cited research paper. []

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